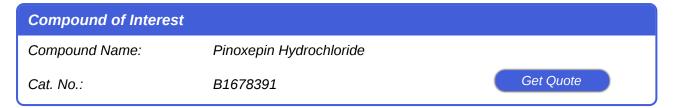


# Physicochemical Properties of Pinoxepin Hydrochloride Salt Forms: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Pinoxepin is a tricyclic compound with antipsychotic, sedative, and antidepressant properties. [1][2][3] As with many active pharmaceutical ingredients (APIs), the selection of an appropriate salt form is a critical step in drug development, profoundly influencing the bioavailability, stability, and manufacturability of the final drug product. This technical guide provides a summary of the known physicochemical properties of Pinoxepin and its hydrochloride salt. Due to the limited publicly available data on various salt forms of Pinoxepin, this document also outlines the fundamental physicochemical characterization studies and experimental methodologies that are essential in the selection and optimization of a salt form for a drug candidate like Pinoxepin.

# Introduction to Pinoxepin and the Importance of Salt Selection

Pinoxepin is a dibenzoxepin derivative that was investigated for its therapeutic potential in treating schizophrenia.[2] While it never reached the market, its structural analogs and the broader class of tricyclic compounds remain of interest. The hydrochloride salt of Pinoxepin is the most commonly cited form.[2][4]



The process of salt selection is a crucial part of pharmaceutical development. The formation of a salt can significantly alter the physicochemical properties of an API, including:

- Solubility and Dissolution Rate: These properties are key determinants of a drug's bioavailability.
- Stability: This includes chemical stability (degradation) and physical stability (polymorphism).
- Hygroscopicity: The tendency of a substance to absorb moisture from the air, which can affect handling, processing, and stability.
- Solid-State Properties: This encompasses crystallinity, polymorphism, and melting point, which are critical for formulation and manufacturing.

A comprehensive evaluation of these properties for different salt forms allows for the selection of a candidate with the most desirable characteristics for further development.

# Physicochemical Properties of Pinoxepin and Pinoxepin Hydrochloride

The available data for Pinoxepin and its hydrochloride salt are summarized in the table below. It is important to note that detailed comparative data for other salt forms are not readily available in the public domain.



Property	Pinoxepin (Free Base)	Pinoxepin Dihydrochloride	Reference(s)
Chemical Formula	C23H27CIN2O2	C23H27ClN2O2·2HCl	[2][4][5]
Molar Mass	398.93 g⋅mol <sup>-1</sup>	471.89 g·mol⁻¹	[2][5][6]
CAS Number	14008-66-3	14008-46-9	[2]
Appearance	Data not available	Data not available	
Melting Point	Data not available	Data not available	
Solubility	Data not available	Soluble in DMSO (10 mM)	[7][8]
рКа	Data not available	Data not available	
Crystal Structure	Data not available	Data not available	_

# General Experimental Protocols for Physicochemical Characterization of Pharmaceutical Salts

The following section outlines typical experimental methodologies used in the characterization of pharmaceutical salt forms. While specific protocols for **Pinoxepin Hydrochloride** are not available, the methods described for the related compound doxepin hydrochloride serve as a relevant example.

## **Solubility and Dissolution Studies**

Objective: To determine the solubility of the salt form in various aqueous and organic media and to measure its dissolution rate.

Methodology: Equilibrium Solubility Measurement

 An excess amount of the salt is added to a known volume of the solvent (e.g., water, phosphate-buffered saline at different pH values, biorelevant media).



- The resulting suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
- The suspension is filtered to remove undissolved solids.
- The concentration of the dissolved API in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Example Analytical Method (adapted from Doxepin HCl analysis):[9]

- HPLC System: A reverse-phase HPLC system with a C18 column.
- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
- Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of the compound.
- Quantification: The concentration is calculated by comparing the peak area of the sample to a standard curve generated from solutions of known concentrations.

### **Solid-State Characterization**

Objective: To investigate the solid-state properties of the salt, including crystallinity, polymorphism, and thermal behavior.

#### Methodologies:

- X-Ray Powder Diffraction (XRPD): This is a primary technique for identifying the crystalline
  or amorphous nature of a sample and for detecting different polymorphic forms. Each
  crystalline form produces a unique diffraction pattern. For instance, the crystal structure of
  (E)-doxepin hydrochloride was determined using synchrotron X-ray powder diffraction data.
  [10][11]
- Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of a sample, such as its melting point, enthalpy of fusion, and glass transition temperature. These parameters are characteristic of a specific crystalline form.



- Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature. It is used to determine the presence of solvates or hydrates and to assess the thermal stability of the compound.
- Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the crystal habit (shape) and particle size of the salt, which can influence bulk properties like flowability and compaction.

## **Hygroscopicity Assessment**

Objective: To evaluate the tendency of the salt form to absorb moisture from the environment.

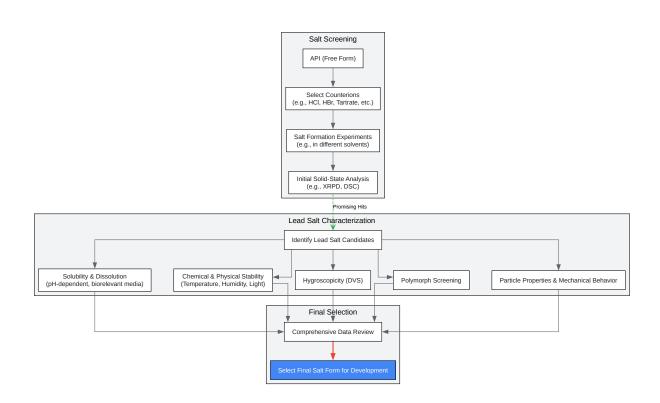
Methodology: Dynamic Vapor Sorption (DVS)

- · A small amount of the sample is placed in a DVS instrument.
- The sample is subjected to a programmed range of relative humidity (RH) at a constant temperature.
- The instrument continuously measures the change in mass of the sample as it adsorbs or desorbs water vapor.
- The results are plotted as a sorption/desorption isotherm, which shows the percentage change in mass as a function of RH.

# Visualizing the Workflow for Salt Selection and Characterization

The following diagram illustrates a typical workflow for the selection and physicochemical characterization of a new pharmaceutical salt form.





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